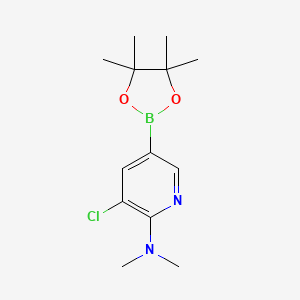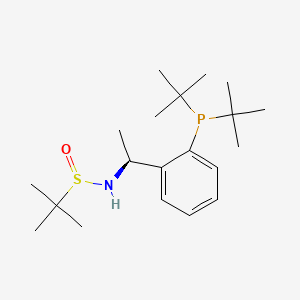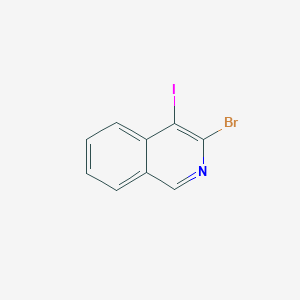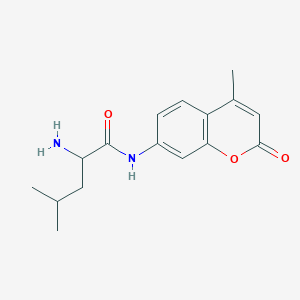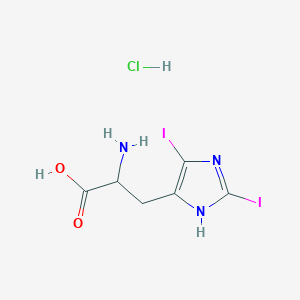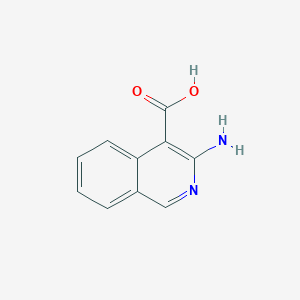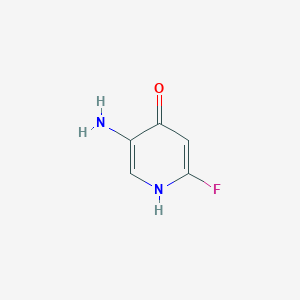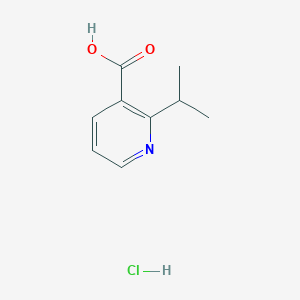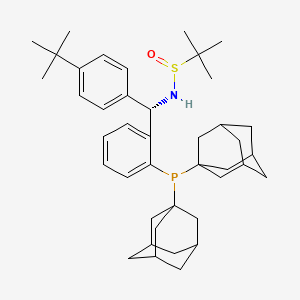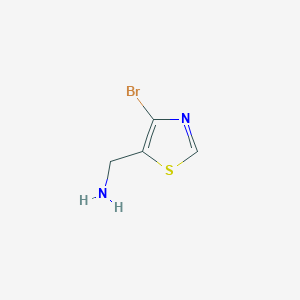
(4-Bromothiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromothiazol-5-yl)methanamine is a chemical compound with the molecular formula C4H5BrN2S and a molecular weight of 193.06 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiazol-5-yl)methanamine typically involves the bromination of thiazole derivatives followed by amination. One common method involves the reaction of 4-bromothiazole with formaldehyde and ammonia under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiazol-5-ylmethanamine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazol-5-ylmethanamine.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromothiazol-5-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromothiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiazol-2-yl)methanamine: This compound has a similar structure but with the bromine atom at a different position on the thiazole ring.
(2-Bromothiazol-5-yl)methanamine: Another isomer with the bromine atom at the 2-position.
Uniqueness
(4-Bromothiazol-5-yl)methanamine is unique due to its specific bromine substitution pattern, which can influence its reactivity and biological activity. The position of the bromine atom can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its isomers .
Properties
Molecular Formula |
C4H5BrN2S |
|---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
(4-bromo-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C4H5BrN2S/c5-4-3(1-6)8-2-7-4/h2H,1,6H2 |
InChI Key |
BJMOCLKYCZZGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


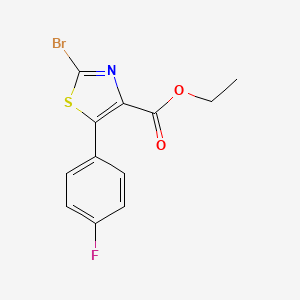
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
